- Efficient palladium-mediated synthesis of a spirocyclic model for fredericamycin ATetrahedron Letters, 1987, 28(2), 171-4,
Cas no 96606-95-0 (3-(2-Iodophenyl)propanoic Acid)

96606-95-0 structure
Nombre del producto:3-(2-Iodophenyl)propanoic Acid
Número CAS:96606-95-0
MF:C9H9IO2
Megavatios:276.071035146713
MDL:MFCD00040789
CID:802820
PubChem ID:329765331
3-(2-Iodophenyl)propanoic Acid Propiedades químicas y físicas
Nombre e identificación
-
- 3-(2-Iodophenyl)propanoic acid
- 3-(2-IODOPHENYL)PROPIONIC ACID
- Benzenepropanoic acid,2-iodo-
- 2-Iodobenzenepropanoic acid
- Benzenepropanoic acid, 2-iodo-
- 2-Iodo-benzenepropanoic acid
- AK112430
- 2-iodobenzenepropionic acid
- 3-(2'-Iodophenyl)propionic acid
- POJTZKMVSQVKNR-UHFFFAOYSA-N
- 3-(2-iodanylphenyl)propanoic acid
- 3-(2-Iodo-phenyl)-propionic acid
- OR6479
- SBB068273
- 6771AC
- MB00406
- FCH1321240
- 2-Iodobenzenepropanoic acid (ACI)
- s10171
- AKOS005216849
- WDA60695
- SY238889
- 3-(2-Iodophenyl)propionic acid, 97%
- SCHEMBL4336097
- 3-(2-Iodophenyl)propanoicacid
- DTXSID50371515
- 96606-95-0
- CS-0156655
- DS-5647
- MFCD00040789
- 3-(2-Iodophenyl)propanoic Acid
-
- MDL: MFCD00040789
- Renchi: 1S/C9H9IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2,(H,11,12)
- Clave inchi: POJTZKMVSQVKNR-UHFFFAOYSA-N
- Sonrisas: O=C(CCC1C(I)=CC=CC=1)O
Atributos calculados
- Calidad precisa: 275.96500
- Masa isotópica única: 275.965
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 12
- Cuenta de enlace giratorio: 3
- Complejidad: 159
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.3
- Superficie del Polo topológico: 37.3
Propiedades experimentales
- Denso: 1.775
- Punto de fusión: 87-92 °C
- Punto de ebullición: 354 ºC
- Punto de inflamación: 168 ºC
- índice de refracción: 1.624
- PSA: 37.30000
- Logp: 2.30840
3-(2-Iodophenyl)propanoic Acid Información de Seguridad
-
Símbolo:
- Palabra de señal:Danger
- Instrucciones de peligro: H302-H315-H318-H335
- Declaración de advertencia: P261-P280-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 22-37/38-41-52/53
- Instrucciones de Seguridad: 26-39-61
-
Señalización de mercancías peligrosas:
- Condiciones de almacenamiento:Keep in dark place,Sealed in dry,Room Temperature
3-(2-Iodophenyl)propanoic Acid PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Alichem | A013033530-1g |
3-(2'-Iodophenyl)propionic acid |
96606-95-0 | 97% | 1g |
$1504.90 | 2023-08-31 | |
abcr | AB109498-1 g |
3-(2-Iodophenyl)propionic acid; . |
96606-95-0 | 1 g |
€129.60 | 2023-07-20 | ||
Apollo Scientific | OR6479-5g |
3-(2-Iodophenyl)propanoic acid |
96606-95-0 | 97% | 5g |
£150.00 | 2025-02-20 | |
Apollo Scientific | OR6479-1g |
3-(2-Iodophenyl)propanoic acid |
96606-95-0 | 97% | 1g |
£19.00 | 2025-03-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CH003-200mg |
3-(2-Iodophenyl)propanoic Acid |
96606-95-0 | 97% | 200mg |
109.0CNY | 2021-07-12 | |
eNovation Chemicals LLC | K12905-5g |
3-(2-IODOPHENYL)PROPIONIC ACID |
96606-95-0 | >95% | 5g |
$995 | 2023-09-04 | |
eNovation Chemicals LLC | Y0986955-10g |
3-(2-Iodophenyl)propanoic acid |
96606-95-0 | 95% | 10g |
$320 | 2024-08-02 | |
abcr | AB109498-250mg |
3-(2-Iodophenyl)propionic acid; . |
96606-95-0 | 250mg |
€87.80 | 2025-02-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I19220-5g |
3-(2-Iodophenyl)propanoicacid |
96606-95-0 | 97% | 5g |
¥587.0 | 2024-07-19 | |
A2B Chem LLC | AI65320-250mg |
3-(2-Iodophenyl)propionic acid |
96606-95-0 | 97% | 250mg |
$12.00 | 2024-07-18 |
3-(2-Iodophenyl)propanoic Acid Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Sodium chloride Solvents: Dimethyl sulfoxide , Water
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Formic acid , Triethylamine
Referencia
- The photo-dehydro-Diels-Alder (PDDA) reaction - a powerful method for the preparation of biarylsSynthesis, 2007, (3), 464-477,
Synthetic Routes 3
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Referencia
- Copper-catalyzed cross-coupling of O-alkyl hydroxamates with aryl iodidesSynthesis, 2012, 44(15), 2413-2423,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; overnight, reflux; overnight, reflux
Referencia
- A preparation of oxyphenyl and sulfanylphenyl derivatives of amino acids, useful as glycine transporter inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Guanidine nitrate , Oxygen , Hydrazine hydrate (1:1) Solvents: Ethanol , Ethyl acetate ; 16 h, rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, rt
Referencia
- Synthetic Studies Toward the Skyllamycins: Total Synthesis and Generation of Simplified AnaloguesJournal of Organic Chemistry, 2018, 83(13), 7250-7270,
Synthetic Routes 6
Condiciones de reacción
Referencia
- The Endocyclic Restriction Test: An Investigation of the Geometries of Thiophilic Additions of Aryl Radicals and Aryllithium Reagents to DithioestersJournal of Organic Chemistry, 1994, 59(24), 7410-13,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: N-Iodosuccinimide , Sulfuric acid Solvents: Acetic acid
Referencia
- Iodination of aromatic compounds by N-iodosuccinimide in organic solvents in the presence of H2SO4Izvestiya Vysshikh Uchebnykh Zavedenii, 2002, 45(3), 48-51,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Formic acid , Triethylamine Solvents: Dimethylformamide ; 0 °C; 12 h, 65 °C
1.2 Reagents: Water ; 6 h, 90 °C
1.2 Reagents: Water ; 6 h, 90 °C
Referencia
- Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond FormationOrganic Letters, 2018, 20(2), 345-348,
Synthetic Routes 9
Condiciones de reacción
Referencia
- An Approach to Lysergic Acid Utilizing an Intramolecular Isomuenchnone Cycloaddition PathwayJournal of Organic Chemistry, 1995, 60(9), 2704-13,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Formic acid, compd. with N,N-diethylethanamine (5:2)
Referencia
- The effect of vinyl esters on the enantioselectivity of the lipase-catalyzed transesterification of alcoholsTetrahedron: Asymmetry, 2001, 12(4), 585-596,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol , Water ; overnight, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referencia
- Carbopalladation of Nitriles: Synthesis of Benzocyclic Ketones and Cyclopentenones via Pd-Catalyzed Cyclization of ω-(2-Iodoaryl)alkanenitriles and Related CompoundsJournal of Organic Chemistry, 2002, 67(26), 9428-9438,
Synthetic Routes 12
Condiciones de reacción
Referencia
- Copper-Catalyzed Dynamic Kinetic C-P Cross-Coupling/Cyclization for the Concise Asymmetric Synthesis of Six-, Seven- and Eight-Membered P-Stereogenic Phosphorus HeterocyclesAngewandte Chemie, 2022, 61(24),,
Synthetic Routes 13
Condiciones de reacción
1.1 Reagents: Formic acid , Formic acid, compd. with N,N-diethylethanamine (5:2)
Referencia
- On Homogeneous Gold/Palladium Catalytic SystemsAdvanced Synthesis & Catalysis, 2012, 354(1), 133-147,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium
Referencia
- Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenesChemical Science, 2022, 13(11), 3161-3168,
3-(2-Iodophenyl)propanoic Acid Raw materials
- 2-Iodobenzaldehyde
- 5,5-dimethylcyclohexane-1,3-dione
- 2-Propenoic acid, 3-(2-iodophenyl)-, (E)-
- Benzenepropanoic acid, 2-iodo-, methyl ester
- 3-Phenylpropionic acid
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- Benzenepropanenitrile, 2-iodo-
- Diethyl 2-(2-iodobenzyl)malonate
- 2-Propenoic acid,3-(2-iodophenyl)-
3-(2-Iodophenyl)propanoic Acid Preparation Products
3-(2-Iodophenyl)propanoic Acid Literatura relevante
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
96606-95-0 (3-(2-Iodophenyl)propanoic Acid) Productos relacionados
- 1261592-12-4(2-(4-Chloro-3-(trifluoromethoxy)benzoyl)pyridine)
- 2229002-94-0(4-(1H-imidazol-5-yl)methyl-4-methoxypiperidine)
- 2171767-03-4(4-amino-1-ethyl-5-(1H-pyrrol-2-yl)pyrrolidin-2-one)
- 438213-62-8(N-(4-Acetylphenyl)-5-methylisoxazole-3-carboxamide)
- 19115-28-7(4,4-dimethylpent-1-yn-3-ol)
- 2227733-14-2((1R)-1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethan-1-ol)
- 941975-18-4(N-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methylphenylbutanamide)
- 1496148-77-6(N-(2-Oxopropyl)methanesulfonamide)
- 2168732-27-0(4-(2-aminoethyl)-1H-imidazole-5-carboxylic acid)
- 1184638-70-7((Furan-2-ylmethyl)2-(4-methylphenyl)ethylamine)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:96606-95-0)3-(2-Iodophenyl)propanoic Acid

Pureza:99%/99%
Cantidad:5g/25g
Precio ($):155.0/646.0